(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
Description
(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is a stereoisomeric small molecule with a molecular formula of C₂₃H₂₉NO₄ and a molecular weight of 383.48 g/mol . It features a biphenyl moiety, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl-substituted pentanoic acid backbone. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of enantiomerically pure drugs, due to its chiral centers at positions 2 (S-configuration) and 4 (R-configuration) . Its CAS registry number is 1012341-54-6, distinguishing it from stereoisomeric counterparts .
Properties
IUPAC Name |
(2S,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELJETWNMPEEH-OXJNMPFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation for Stereochemical Control
The establishment of the (2S,4R) configuration in the target compound relies heavily on enantioselective catalytic hydrogenation. A pivotal method, detailed in WO2017059759A1, employs rhodium complexes with chiral Duanphos ligands to induce asymmetry during the reduction of α,β-unsaturated esters . For instance, the hydrogenation of 3-(1,1'-biphen-4-yl)-2-acetylaminoacrylic acid methyl ester using [Rh((Rc,Sp)-Duanphos)(NBD)]BF₄ under 1.5–3 MPa H₂ pressure in methanol achieves 99.3% enantiomeric excess (ee) at 20–30°C . This step forms the (R)-configured amine intermediate critical for subsequent Boc protection.
The choice of solvent and catalyst loading significantly impacts efficiency. Methanol, used at a ratio of 2.3–2.8 L/mol substrate, optimizes solubility and reaction kinetics, while a catalyst-to-substrate molar ratio of 0.00025–0.000265 ensures cost-effectiveness . Post-hydrogenation, the methyl ester intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a base, yielding the tert-butoxycarbonyl-protated derivative in 94% yield .
The introduction of the tert-butoxycarbonyl (Boc) group is typically accomplished using Boc₂O in aprotic solvents. As demonstrated in Organic Syntheses, Boc protection of amino acids involves reacting the free amine with Boc₂O in the presence of a base such as DMAP or aqueous NaOH . For the target compound, this step is applied after asymmetric hydrogenation, as seen in Example 7 of WO2017059759A1, where (R)-3-(1,1'-biphen-4-yl)-2-acetylaminopropionic acid methyl ester is treated with Boc₂O in THF at 60–66°C .
Solvent selection profoundly influences reaction efficiency. THF, with its high polarity and boiling point, facilitates complete Boc group incorporation within 5–7 hours . Alternative solvents like dimethylformamide (DMF) or acetonitrile, as noted in Organic Syntheses, may also be employed but require rigorous pH control to prevent racemization .
Industrial-Scale Synthesis and Process Optimization
Scalable production of the target compound necessitates cost-effective and environmentally benign protocols. The patent WO2017059759A1 highlights a streamlined process combining asymmetric hydrogenation, Boc protection, and reductive steps with minimal intermediate purification . Key industrial adaptations include:
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Solvent Recycling : Methanol and THF are recovered via distillation, reducing waste and material costs .
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Catalyst Recovery : Rhodium catalysts are filtered and reused, lowering heavy metal disposal concerns .
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In-Process Monitoring : High-performance liquid chromatography (HPLC) ensures reaction completeness and product purity at each stage, with tolerances set at ≥98% purity for intermediates .
A representative large-scale synthesis (Example 8) produces 1.3 kg of (R)-N-Boc-alaninol derivative with 98.8% purity, demonstrating the feasibility of multi-kilogram batches .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution, but could include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of Sacubitril
One of the primary applications of (2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is as an intermediate in the synthesis of Sacubitril. Sacubitril is a neprilysin inhibitor used in combination with valsartan to treat heart failure and reduce cardiovascular mortality. The compound's ability to facilitate the synthesis of this important drug underscores its significance in modern pharmacotherapy .
Potential for Treating Infectious Diseases
Research indicates that this compound may also have utility in developing treatments for bacterial infections. Its structural characteristics suggest that it could be modified to enhance antibacterial activity, making it a candidate for further exploration in this area .
Synthesis Methodologies
The synthesis of this compound typically involves several steps, including:
- Catalytic Hydrogenation : The use of a ruthenium catalyst to achieve high conversion rates.
- Chiral Resolution : The compound can be synthesized with high enantiomeric purity through specific chiral catalysts and conditions .
Case Study 1: Synthesis Efficiency
A study demonstrated an efficient one-pot synthesis method for producing this compound with a yield of 96.1%. The process involved a series of reactions that included hydrogenation and subsequent purification steps using n-hexane and ethyl acetate .
Case Study 2: Radiolabeling for Imaging
In another application, derivatives of this compound have been explored for use as positron emission tomography (PET) tracers. Specifically, (18F)FAMPe, a radiolabeled version of 2-amino-5-fluoro-2-methylpentanoic acid, was developed to enhance brain tumor imaging capabilities. This highlights the versatility of the compound's structure in various biomedical applications beyond traditional drug synthesis .
Mechanism of Action
The mechanism of action of (2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the Boc-protected amine and methylpentanoic acid moieties could interact with other functional groups in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research and Industrial Significance
- (2R,4S)-Isomer Dominance : The (2R,4S)-isomer’s role in sacubitril production has driven extensive process optimization, including improved Boc protection strategies and cost-effective scaling .
- (2S,4R)-Isomer Potential: While less studied, its unique stereochemistry could enable novel drug candidates, particularly in chiral-selective therapies.
Biological Activity
(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, commonly referred to as a precursor in the synthesis of Sacubitril, is a compound of significant interest in pharmacology due to its biological activity and potential therapeutic applications. Sacubitril itself is a neprilysin inhibitor used in combination with valsartan for treating heart failure. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and research findings.
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- CAS Number : 1012341-50-2
- Melting Point : 145-147°C
- Boiling Point : Approximately 582.6°C
The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of Sacubitril. Sacubitril inhibits neprilysin, an enzyme responsible for the breakdown of natriuretic peptides, which are involved in cardiovascular homeostasis. By inhibiting neprilysin, Sacubitril increases levels of these peptides, leading to vasodilation and enhanced diuresis.
Pharmacological Studies
Research indicates that compounds related to this compound exhibit various pharmacological effects:
- Cardiovascular Effects :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Studies
Recent clinical trials have demonstrated the efficacy of Sacubitril in various populations:
- PARADIGM-HF Trial :
Synthesis Methods
The synthesis of this compound involves several steps:
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Starting Materials :
- The synthesis typically begins with readily available amino acids and biphenyl derivatives.
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Key Reactions :
- The compound is synthesized through a series of reactions including protection-deprotection strategies using tert-butoxycarbonyl (Boc) groups to ensure selectivity during coupling reactions.
- Yield and Purity :
Q & A
Basic Research Questions
Q. What are the critical steps and optimized reaction conditions for synthesizing (2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid?
- Methodology : A multi-step synthesis is typically employed. For analogous stereoisomers (e.g., 2R,4S), key steps include:
- Step 1 : Coupling of biphenyl derivatives with tert-butoxycarbonyl (Boc)-protected amino intermediates under reflux conditions in ethanol.
- Step 2 : Use of SOCl₂ for activation, followed by coupling reactions with carboxylic acids to form amide bonds (yields >90%) .
- Optimization : Solvent selection (e.g., EtOH for reflux), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodology :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and retention time consistency .
- NMR : ¹H/¹³C NMR for stereochemical confirmation (e.g., δ 1.4 ppm for tert-butyl protons, δ 7.2–7.6 ppm for biphenyl aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 384.3 for C₂₃H₂₉NO₄) .
Q. How should the compound be stored to ensure long-term stability?
- Methodology : Store at 2–8°C in sealed, moisture-resistant containers under inert gas (argon/nitrogen). Avoid exposure to light or humidity to prevent Boc-group degradation .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthesis, and how is stereochemical integrity validated?
- Methodology :
- Chiral Catalysts : Use of engineered amine transaminases (e.g., for analogous 2R,4S isomers) to enforce stereoselectivity (>99% ee) .
- Validation :
- Chiral HPLC : Chiralpak AD-H column (hexane/isopropanol) to resolve enantiomers.
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .
Q. How can computational modeling predict reactivity and optimize synthetic routes?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., amide bond formation) to identify rate-limiting barriers.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) to improve yield .
Q. What side reactions compete during coupling steps, and how are they mitigated?
- Methodology :
- Common Side Reactions : Over-alkylation, Boc-deprotection under acidic conditions.
- Mitigation :
- Use of coupling agents (e.g., HATU) at 0°C to suppress side reactions.
- Real-time monitoring via TLC or inline IR spectroscopy to track reaction progress .
Q. How do structural modifications influence biological activity, and what assays evaluate these effects?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
